TMP269

概述

描述

TMP269 是一种选择性 IIa 类组蛋白脱乙酰酶 (HDAC) 抑制剂,专门针对 HDAC4、HDAC5、HDAC7 和 HDAC9。组蛋白脱乙酰酶是去除组蛋白蛋白中乙酰基的酶,导致 DNA 缠绕在组蛋白周围更紧密,并抑制基因转录。 This compound 在各种科学研究应用中已显示出潜力,特别是在癌症治疗和神经保护方面 .

科学研究应用

TMP269 具有广泛的科学研究应用:

癌症治疗: this compound 对急性髓性白血病 (AML) 细胞表现出抗增殖和促凋亡作用。 .

神经保护: this compound 已证明对中枢神经系统具有保护作用,特别是在脑缺血/再灌注损伤模型中。 .

抗病毒活性: this compound 已被证明通过降低病毒滴度和蛋白水平来抑制狂犬病毒 (RABV) 的复制。

其他应用: This compound 用作工具化合物,用于研究 IIa 类 HDAC 在各种生物过程中的作用,包括细胞周期调节、DNA 合成和细胞增殖.

作用机制

TMP269 通过选择性抑制 IIa 类组蛋白脱乙酰酶 (HDAC4、HDAC5、HDAC7 和 HDAC9) 发挥作用。通过抑制这些酶,this compound 可防止从组蛋白蛋白中去除乙酰基,从而导致染色质结构的乙酰化增加和松弛。这导致基因转录的激活和各种细胞过程的调节。 This compound 已被证明可以调节涉及脑源性神经营养因子 (BDNF) 和其他神经营养因子的途径,从而促进其神经保护作用 .

生化分析

Biochemical Properties

TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . This compound’s inhibition of these enzymes plays a crucial role in its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . This compound can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, this compound treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after this compound injection

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, different doses of this compound could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway

准备方法

TMP269 是通过一系列涉及特定试剂和条件的化学反应合成的 然后使用诸如高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱之类的技术对该化合物进行纯化和表征 .

化学反应分析

TMP269 经历各种化学反应,包括:

氧化还原: this compound 可以参与氧化还原反应,尽管关于这些反应的具体细节有限。

取代: 该化合物可以发生取代反应,特别是涉及三氟甲基和恶二唑基团。

常用试剂和条件: 二甲基亚砜 (DMSO) 和乙醇等试剂通常用于涉及 this compound 的反应。 .

主要产物: 涉及 this compound 的反应形成的主要产物是具有修饰功能基团的衍生物,这些衍生物可用于研究该化合物的结构-活性关系.

相似化合物的比较

TMP269 在 IIa 类 HDAC 抑制剂中独树一帜,因为它具有选择性和效力。类似的化合物包括:

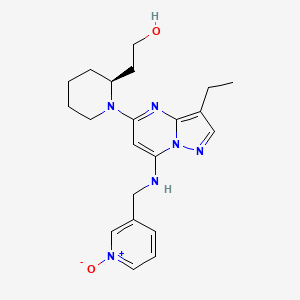

TMP195: 另一种选择性 IIa 类 HDAC 抑制剂,具有类似的抑制活性,但药代动力学特性不同。

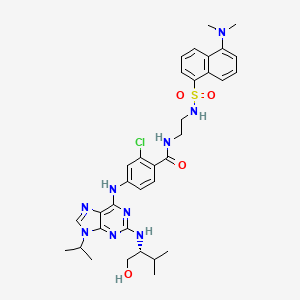

LMK-235: HDAC4 和 HDAC5 的选择性抑制剂,用于癌症研究。

This compound 由于其对 HDAC4、HDAC5、HDAC7 和 HDAC9 的高选择性而脱颖而出,使其成为研究这些酶在各种生物过程中的特定作用的宝贵工具。

属性

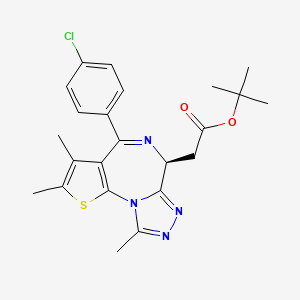

IUPAC Name |

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORXBWNTEDOVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314890-29-3 | |

| Record name | TMP269 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

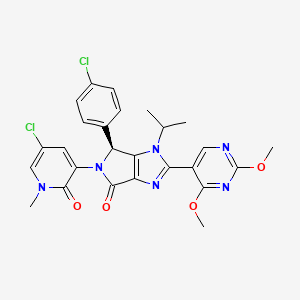

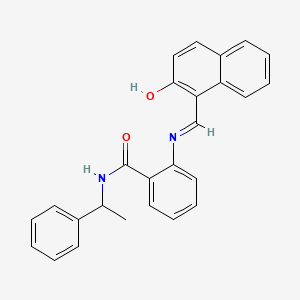

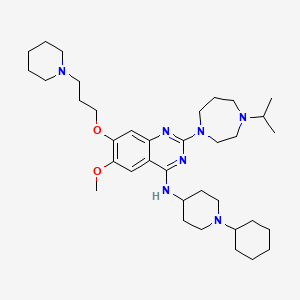

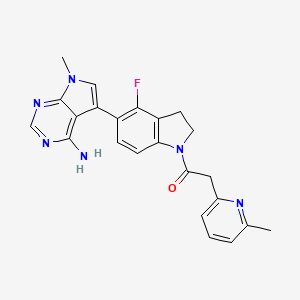

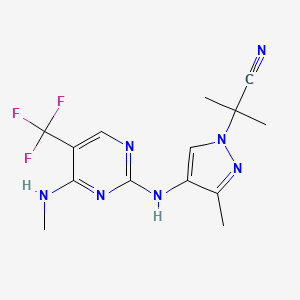

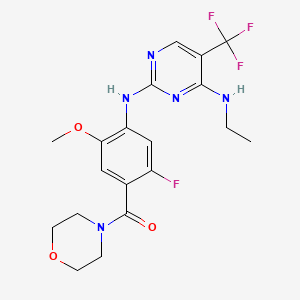

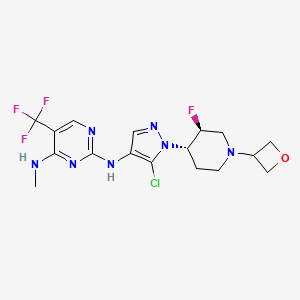

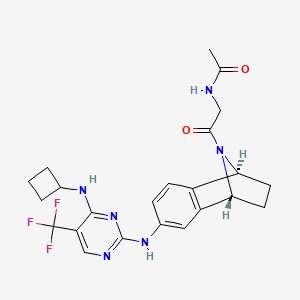

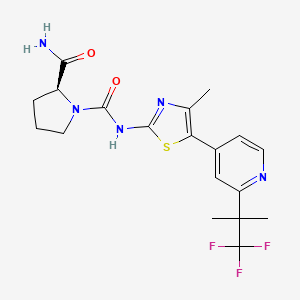

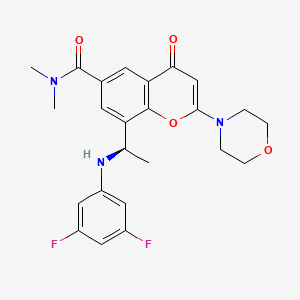

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。